
1-(1-Butylcyclohexyl)piperidine
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Overview
Description
1-(1-Butylcyclohexyl)piperidine, also known as this compound, is a useful research compound. Its molecular formula is C15H29N and its molecular weight is 223.4 g/mol. The purity is usually 95%.
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Q & A
Basic Research Questions
Q. What are the key synthetic routes for 1-(1-butylcyclohexyl)piperidine, and how are they optimized?
- Answer : The compound is synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 1-butylcyclohexanol with piperidine under acid catalysis. Optimizations include using anhydrous conditions to minimize hydrolysis and controlling reaction temperatures (60–80°C) to improve yield . Catalytic hydrogenation may be employed to reduce intermediates, requiring palladium or platinum catalysts . Purity (>95%) is achieved via column chromatography with silica gel and ethyl acetate/hexane eluents .
Q. Which analytical techniques are critical for characterizing this compound?
- Answer :
- NMR spectroscopy (¹H/¹³C) identifies axial/equatorial conformers of the cyclohexyl group, with solvent effects (CDCl₃ vs. DMSO) influencing splitting patterns .
- GC-MS detects degradation products (e.g., 1-phenylcyclohexene) under high-temperature conditions, necessitating low injection temperatures .
- HPLC (C18 columns, UV detection at 254 nm) assesses purity, with mobile phases like acetonitrile/water (70:30) .
Q. How does the cyclohexyl group influence the compound’s physicochemical properties?
- Answer : The chair conformation of the cyclohexyl ring enhances steric shielding of the piperidine nitrogen, reducing reactivity toward electrophiles. The butyl chain increases hydrophobicity (logP ~3.5), impacting solubility in polar solvents (<1 mg/mL in water) . Computational models (e.g., DFT) predict torsional strain in the butyl substituent, affecting conformational stability .
Q. What safety precautions are required when handling this compound?
- Answer : Use fume hoods and PPE (gloves, goggles) due to potential neurotoxicity inferred from structural analogs (e.g., PCP derivatives). Store at -20°C in airtight containers to prevent oxidation. Waste disposal must follow EPA guidelines for halogen-free amines .
Q. How is the purity of this compound validated in pharmacological studies?
- Answer : Purity is confirmed via LC-ESI-MS (positive ion mode) to detect trace impurities (<0.1%). Stability studies (accelerated degradation at 40°C/75% RH for 4 weeks) assess shelf life, with degradation monitored by HPLC .
Advanced Research Questions
Q. How can structural modifications enhance selectivity for neurotransmitter receptors?
- Answer : Introducing electron-withdrawing groups (e.g., -F at the cyclohexyl para position) increases NMDA receptor affinity. Docking studies (AutoDock Vina) guide modifications by predicting binding interactions with GluN1 subunits . Meta-substituted analogs show reduced off-target binding to σ receptors .
Q. What experimental strategies resolve contradictions in NMR data for axial/equatorial protons?
- Answer : Solvent titration (CDCl₃ to d₆-DMSO) distinguishes dynamic vs. static conformational equilibria. Variable-temperature NMR (25–60°C) identifies coalescence points for proton exchange, confirming energy barriers .
Q. How does the compound’s degradation during GC analysis affect data interpretation?
- Answer : High injector temperatures (>250°C) promote retro-aldol cleavage, forming 1-butylcyclohexene. Use LC-MS instead for accurate quantification. Derivatization (e.g., silylation) stabilizes the compound for GC analysis .
Q. What methodologies quantify interactions with cytochrome P450 enzymes?
- Answer : Fluorescence-based assays using recombinant CYP3A4/2D6 measure inhibition via IC₅₀ values. Metabolite profiling (UHPLC-QTOF) identifies hydroxylated derivatives, while SPR biosensors determine binding kinetics (ka/kd) .
Q. How can computational models predict the compound’s blood-brain barrier permeability?
Properties
CAS No. |
14228-26-3 |
---|---|
Molecular Formula |
C15H29N |
Molecular Weight |
223.4 g/mol |
IUPAC Name |
1-(1-butylcyclohexyl)piperidine |
InChI |
InChI=1S/C15H29N/c1-2-3-10-15(11-6-4-7-12-15)16-13-8-5-9-14-16/h2-14H2,1H3 |
InChI Key |
UVOCTPSBTXSDGC-UHFFFAOYSA-N |
SMILES |
CCCCC1(CCCCC1)N2CCCCC2 |
Canonical SMILES |
CCCCC1(CCCCC1)N2CCCCC2 |
Key on ui other cas no. |
14228-26-3 |
Synonyms |
1-(1-Butylcyclohexyl)piperidine |
Origin of Product |
United States |
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